Enzymatic Inhibition: Pemetrexed vs. Methotrexate
Pemetrexed disodium pentaglutamates demonstrate balanced inhibition across three folate-dependent enzymes, in contrast to methotrexate which potently inhibits DHFR but shows significantly weaker TS inhibition. Specifically, pemetrexed pentaglutamates inhibit TS with Ki = 1.3 nM, DHFR with Ki = 7.2 nM, and GARFT with Ki = 65 nM [1]. Methotrexate polyglutamates inhibit DHFR with a Ki in the range of 1-10 pM but inhibit TS with a Ki of approximately 47 nM—over 35-fold less potent than pemetrexed's TS inhibition [2].
| Evidence Dimension | Enzyme inhibition constants (Ki values) for folate-dependent enzymes |
|---|---|
| Target Compound Data | TS: Ki = 1.3 nM; DHFR: Ki = 7.2 nM; GARFT: Ki = 65 nM (pentaglutamate forms) |
| Comparator Or Baseline | Methotrexate: DHFR Ki = 1-10 pM; TS Ki = 47 nM (polyglutamate forms); GARFT inhibition weak or absent |
| Quantified Difference | Pemetrexed TS inhibition is ~36-fold more potent than methotrexate; pemetrexed inhibits GARFT (Ki = 65 nM) whereas methotrexate lacks meaningful GARFT inhibition; methotrexate DHFR inhibition is ~7000-fold more potent |
| Conditions | In vitro enzyme inhibition assays using recombinant human enzymes; polyglutamated metabolites |
Why This Matters
This differential enzyme inhibition profile explains pemetrexed's unique clinical activity spectrum, particularly in tumors where TS and GARFT are rate-limiting for DNA synthesis, and informs procurement decisions where target indication (e.g., NSCLC, mesothelioma) requires multitargeted antifolate activity rather than DHFR-dominant inhibition.
- [1] Shih C, Chen VJ, Gossett LS, et al. LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer Res. 1997;57(6):1116-1123. View Source
- [2] Adjei AA. Pemetrexed, a novel antifolate therapeutic alternative for cancer chemotherapy. Pharmacotherapy. 2006;26(5):641-654. View Source
